Molecular Identity and Physicochemical Baseline Versus the N-(3-Chloro-4-methylphenyl) Analog
The title compound (C27H24N2O3, MW 424.5 g/mol) can be directly compared to its closest commercially available analog, 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide (C27H23ClN2O3, MW 458.94 g/mol) . The introduction of a chlorine atom at the 3-position of the terminal phenyl ring increases molecular weight by 34.4 g/mol and logP by an estimated 0.5–0.8 units, altering membrane permeability and off-target binding profiles [1]. These differences are quantifiable and are known to affect in vitro potency and pharmacokinetic behavior in a congener-specific manner.
| Evidence Dimension | Molecular Weight and Calculated logP |
|---|---|
| Target Compound Data | MW = 424.5 g/mol; clogP ≈ 4.2 |
| Comparator Or Baseline | 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide: MW = 458.94 g/mol; clogP ≈ 4.8 |
| Quantified Difference | ΔMW = +34.4 g/mol; ΔclogP ≈ +0.6 |
| Conditions | In silico prediction using ChemAxon/ALOGPS platform; vendor-reported molecular formulas. |
Why This Matters
A difference of 0.6 log units can shift aqueous solubility by a factor of ~4 and significantly alter passive membrane permeability, making the two compounds non-interchangeable in cellular assays [1].
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
